2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its presence in various biologically active molecules.
Mechanism of Action
Target of Action
It’s worth noting that pyridopyrimidine derivatives have been studied for their therapeutic potential . They have been found to interact with various therapeutic targets, indicating a broad spectrum of biological activities .
Mode of Action
Pyridopyrimidine derivatives have been found to exhibit a range of biological activities, suggesting diverse modes of action . For instance, some pyridopyrimidines have been found to inhibit specific enzymes, disrupting signals that stimulate the proliferation of malignant cells .
Biochemical Pathways
Pyridopyrimidine derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Pyridopyrimidine derivatives have been found to exhibit a range of biological activities, suggesting diverse cellular and molecular effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, such as this compound, can compete with metabolites in cancer cells and lead to programmed cell death apoptosis . They also exert antitumor effects by inhibiting protein kinases .
Metabolic Pathways
It is known that pyrimidine metabolism changes under a variety of conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a dihydropyridine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
MPC-6827: A known anticancer agent with a similar pyrimidine core.
Pyrazolopyrimidine derivatives: These compounds also exhibit significant biological activities and share structural similarities.
Uniqueness
What sets 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one apart is its unique combination of a methoxyphenyl group and a tetrahydropyrido[3,4-d]pyrimidine core, which may confer distinct biological properties and therapeutic potential .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-10-4-2-9(3-5-10)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWLNQWKPPZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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